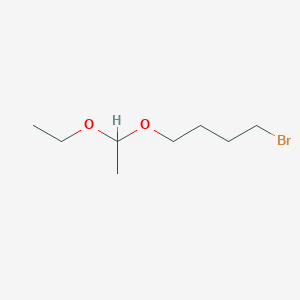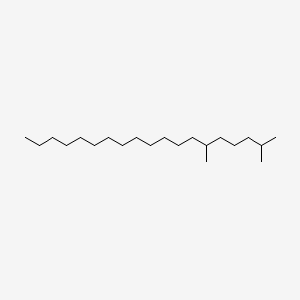
2,6-Dimethylnonadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylnonadecane is an organic compound with the molecular formula C21H44. It is a branched alkane, characterized by the presence of two methyl groups attached to the nonadecane chain at the 2nd and 6th positions. This compound is part of a larger class of hydrocarbons known for their stability and hydrophobic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylnonadecane typically involves the alkylation of nonadecane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where nonadecane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high yield and purity. The use of zeolite catalysts in a continuous flow reactor is a common approach. This method allows for precise control over reaction parameters, leading to efficient production of the desired compound .
化学反応の分析
Types of Reactions: 2,6-Dimethylnonadecane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Although less common, reduction reactions can convert any oxidized forms back to the alkane.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light, replacing hydrogen atoms with halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Chlorine or bromine gas under UV light.
Major Products Formed:
Oxidation: Formation of 2,6-dimethylnonadecanol, 2,6-dimethylnonadecanone, or 2,6-dimethylnonadecanoic acid.
Substitution: Formation of 2,6-dichlorononadecane or 2,6-dibromononadecane.
科学的研究の応用
2,6-Dimethylnonadecane has several applications across various fields:
Chemistry: Used as a reference compound in chromatographic studies due to its well-defined structure and properties.
Biology: Investigated for its role in biological membranes and its interactions with lipid bilayers.
Medicine: Studied for its potential use in drug delivery systems, particularly in hydrophobic drug formulations.
Industry: Utilized in the production of lubricants and as a component in specialty chemicals.
作用機序
The mechanism by which 2,6-Dimethylnonadecane exerts its effects is primarily through its hydrophobic interactions. In biological systems, it integrates into lipid bilayers, affecting membrane fluidity and permeability. Its non-polar nature allows it to interact with other hydrophobic molecules, facilitating various biochemical processes .
類似化合物との比較
- 2,3-Dimethylnonadecane
- 2,4-Dimethylnonadecane
- 2,5-Dimethylnonadecane
Comparison: While these compounds share the same nonadecane backbone, the position of the methyl groups significantly influences their physical and chemical properties. For instance, 2,6-Dimethylnonadecane has a unique spatial arrangement that affects its boiling point and solubility compared to its isomers. This uniqueness makes it particularly valuable in specific industrial applications where precise molecular interactions are required .
特性
CAS番号 |
54105-68-9 |
|---|---|
分子式 |
C21H44 |
分子量 |
296.6 g/mol |
IUPAC名 |
2,6-dimethylnonadecane |
InChI |
InChI=1S/C21H44/c1-5-6-7-8-9-10-11-12-13-14-15-18-21(4)19-16-17-20(2)3/h20-21H,5-19H2,1-4H3 |
InChIキー |
MKDTXPPIDHKWNM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


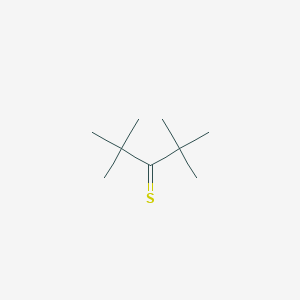


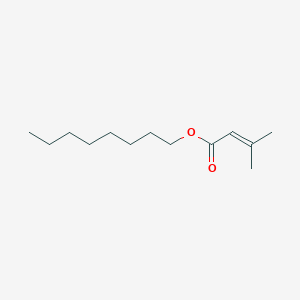

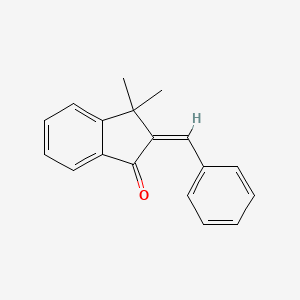
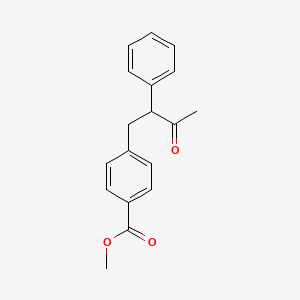
![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)
![(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid](/img/structure/B14634600.png)
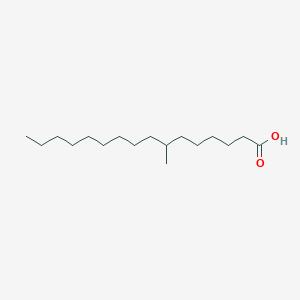
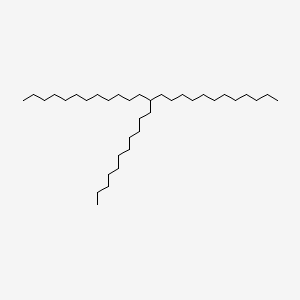
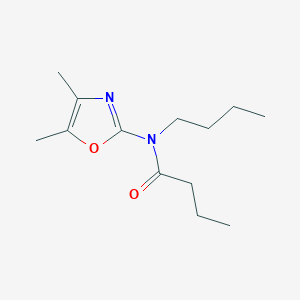
![Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide](/img/structure/B14634614.png)
